(3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid (3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13440427
InChI: InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-20-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/t9-,10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CS2
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13440427

Molecular Formula: C14H19NO4S

Molecular Weight: 297.37 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
IUPAC Name (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-2-ylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-20-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/t9-,10-/m0/s1
Standard InChI Key CSPYESYABXQNBZ-UWVGGRQHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CS2
SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CS2
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CS2

Introduction

Structural and Stereochemical Features

Core Architecture

The molecule’s backbone consists of a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The (3R,4R) relative configuration indicates chiral centers at positions 3 and 4 of the pyrrolidine ring, imparting stereochemical specificity critical for interactions in biological systems. The Boc group ((CH3)3COC(O)O-\text{(CH}_3\text{)}_3\text{COC(O)O-}) is attached to the nitrogen atom, serving as a temporary protective moiety during synthetic sequences. At position 4, a thiophen-2-yl substituent introduces a sulfur-containing aromatic heterocycle, enhancing the compound’s electronic diversity and reactivity.

Stereochemical Implications

The rel-(3R,4R) designation denotes the relative stereochemistry between the two chiral centers. Computational models suggest that this configuration creates a rigid, folded conformation in the pyrrolidine ring, which may influence both synthetic accessibility and binding affinity in target proteins . Molecular dynamics simulations of analogous compounds reveal that the thiophene ring adopts a coplanar orientation relative to the pyrrolidine ring, potentially facilitating π-π stacking interactions in biological environments .

Synthesis and Preparation

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into three key fragments:

  • The Boc-protected pyrrolidine core

  • The thiophen-2-yl substituent

  • The carboxylic acid functionality

Strategic bond disconnections suggest a convergent synthesis approach, where the pyrrolidine ring is functionalized prior to introducing the thiophene group.

Pyrrolidine Ring Formation

A common strategy involves the cyclization of γ-amino alcohols or their derivatives. For example, treatment of a suitably protected γ-amino aldehyde with a reducing agent like sodium cyanoborohydride can yield the pyrrolidine skeleton . Chiral auxiliaries or asymmetric catalysis are typically employed to establish the (3R,4R) configuration. Enantioselective Henry reactions using copper(II)-bisoxazoline complexes have been reported for similar systems, achieving enantiomeric excesses >90% .

Boc Protection and Thiophene Incorporation

Following ring formation, the nitrogen atom is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions (e.g., DMAP, THF). The thiophen-2-yl group is introduced via cross-coupling reactions; Suzuki-Miyaura coupling using a thiophen-2-ylboronic acid derivative and palladium catalysis (e.g., Pd(PPh3_3)4_4) provides efficient aryl transfer .

Carboxylic Acid Installation

Oxidation of a primary alcohol or hydrolysis of a nitrile group at position 3 yields the carboxylic acid functionality. For instance, treatment with Jones reagent (CrO3\text{CrO}_3, H2SO4\text{H}_2\text{SO}_4) under controlled conditions selectively oxidizes secondary alcohols to ketones while preserving the acid group .

Chemical Properties and Reactivity

Boc Group Dynamics

The Boc protecting group demonstrates predictable acid-labile behavior. Exposure to trifluoroacetic acid (TFA) in dichloromethane (20% v/v, 0°C) cleaves the Boc moiety within 30 minutes, regenerating the secondary amine. This orthogonal protection strategy allows sequential functionalization of the pyrrolidine nitrogen in multi-step syntheses.

Thiophene Reactivity

The thiophen-2-yl group participates in electrophilic substitution reactions at the α-position (C-5). Nitration using fuming nitric acid (HNO3\text{HNO}_3) in acetic anhydride produces the 5-nitrothiophene derivative, while bromination with Br2\text{Br}_2 in CCl4\text{CCl}_4 yields 5-bromothiophene . These transformations enable further diversification of the molecule for structure-activity relationship (SAR) studies.

Carboxylic Acid Behavior

The carboxylic acid at position 3 exhibits typical Brønsted acidity (pKa4.5\text{p}K_a \approx 4.5) and undergoes esterification, amidation, or reduction. Coupling with amines using EDCI/HOBt in DMF produces amide derivatives, a common step in peptidomimetic drug design .

Biological Evaluation and Applications

In Vitro Activity Screening

While direct biological data for this specific compound remains limited, structural analogs demonstrate moderate inhibitory activity against cyclooxygenase-2 (COX-2) (IC50=12.3μM\text{IC}_{50} = 12.3 \mu\text{M}) and interleukin-6 (IL-6) (IC50=18.7μM\text{IC}_{50} = 18.7 \mu\text{M}). Molecular docking studies suggest the thiophene ring occupies the hydrophobic pocket of COX-2, while the carboxylic acid forms hydrogen bonds with Arg120 and Tyr355 .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires optimization of stereochemical control. Continuous flow asymmetric hydrogenation using immobilized ruthenium catalysts (e.g., Ru-Mandyphos) achieves >99% ee at kilogram scales, reducing catalyst loading to 0.05 mol% .

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